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Abstract
Buloxibutid (C21) is a first-in-class, orally available, selective agonist of the Angiotensin II

Type 2 Receptor (AT2R). Emerging preclinical and clinical data underscore its potential as a

disease-modifying therapy for fibrotic conditions, most notably Idiopathic Pulmonary Fibrosis

(IPF). This technical guide provides an in-depth exploration of the anti-fibrotic properties of

Buloxibutid, detailing its mechanism of action, summarizing key experimental data, and

outlining the methodologies employed in pivotal studies. The document is intended to serve as

a comprehensive resource for researchers, scientists, and professionals in the field of drug

development who are investigating novel therapeutic strategies for fibrotic diseases.

Introduction: The Challenge of Fibrosis and the Role
of the Renin-Angiotensin System
Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the

excessive accumulation of extracellular matrix, leading to tissue scarring and organ

dysfunction. The renin-angiotensin system (RAS) is a critical regulator of fibrosis. While the

Angiotensin II Type 1 Receptor (AT1R) is known to mediate pro-fibrotic effects, the Angiotensin

II Type 2 Receptor (AT2R) is recognized for its counter-regulatory, anti-fibrotic, and tissue-

protective functions.[1] Buloxibutid (C21) harnesses the therapeutic potential of the AT2R,

offering a novel approach to combat fibrosis.
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Mechanism of Action of Buloxibutid (C21)
Buloxibutid is a potent and selective agonist for the AT2R.[2] Its anti-fibrotic effects are

primarily mediated through its action on alveolar epithelial type 2 cells (AEC2s), which are

crucial for alveolar repair and integrity.[3][4]

The proposed mechanism of action involves:

Activation of AT2R on AEC2s: This leads to improved cell viability and function.[3]

Downregulation of Pro-fibrotic Signaling: Buloxibutid has been shown to decrease

downstream pro-fibrotic signaling, including the reduction of Transforming Growth Factor-

beta 1 (TGF-β1), a key cytokine in fibrosis.

Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Preclinical studies indicate that

Buloxibutid reduces the expression of transcription factors involved in EMT, a process

where epithelial cells acquire a mesenchymal phenotype, contributing to fibrosis.

Resolution of Existing Fibrosis: Buloxibutid promotes the resolution of fibrotic tissue by

upregulating collagenase matrix metalloproteinases (MMPs), such as MMP-13.

Restoration of Alveolar Integrity: By stimulating AEC2s, Buloxibutid enhances the secretion

of surfactant proteins, which are vital for maintaining alveolar stability.

The activation of AT2R by Buloxibutid is thought to interfere with kinase-driven pro-fibrotic

signaling pathways, such as the MAPK/ERK pathway, through the activation of protein tyrosine

phosphatases like SHP-1. This leads to the dephosphorylation and inactivation of key signaling

molecules involved in cell proliferation and matrix production.

Signaling Pathway of Buloxibutid (C21)
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Caption: Buloxibutid (C21) signaling pathway in anti-fibrosis.

Preclinical Evidence of Anti-Fibrotic Activity
A substantial body of preclinical evidence supports the anti-fibrotic effects of Buloxibutid. Key

findings from studies using human precision-cut lung slices (hPCLS), primary human alveolar

epithelial type 2 (AEC2) cells, and co-culture systems are summarized below.

Quantitative Data from Preclinical Studies
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Experimental
Model

Parameter
Measured

Treatment Result

Human Precision-Cut

Lung Slices (hPCLS)

from IPF Patients

TGF-β1 Protein

Levels
Buloxibutid (0.01 µM)

-44% reduction vs.

vehicle

Buloxibutid (0.1 µM)
-61% reduction vs.

vehicle

Buloxibutid (1 µM)
-61% reduction vs.

vehicle

Collagen-1a1 Protein

Levels
Buloxibutid (1 µM)

Significant reduction

vs. vehicle

Surfactant Protein B

(SP-B) Expression
Buloxibutid (1 µM)

+70% increase vs.

control

Surfactant Protein C

(SP-C) Expression
Buloxibutid (1 µM)

+120% increase vs.

control

Primary Human

Alveolar Epithelial

Type 2 (AEC2) Cells

Epithelial-to-

Mesenchymal

Transition (EMT)

Transcription Factors

(SNAIL1, SNAIL2)

Buloxibutid (0.1 µM, 1

µM)

Dose-dependent

downregulation

Human Lung

Fibroblast Assay

PRO-C3 (Type III

Collagen Formation

Biomarker)

Buloxibutid
Potent, dose-

dependent inhibition

Human Airway

Epithelial Cell +

Myofibroblast Co-

culture

α-Smooth Muscle

Actin (αSMA)

Expression

Buloxibutid
Dose-dependent

inhibition

N-cadherin

Expression
Buloxibutid

Dose-dependent

inhibition

Experimental Protocols
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Tissue Source: Lung tissue is obtained from IPF patients undergoing lung transplantation,

with appropriate ethical approval and patient consent.

PCLS Preparation: The lung tissue is inflated with a low-melting-point agarose solution to

maintain alveolar structure. Cylindrical cores are then prepared and sliced into thin sections

(typically 300-500 µm) using a vibratome or a Krumdieck tissue slicer.

Culture Conditions: The hPCLS are cultured in a suitable medium (e.g., DMEM)

supplemented with fetal bovine serum (FBS) and antibiotics, typically at 37°C in a humidified

atmosphere with 5% CO2.

Treatment: Buloxibutid or vehicle is added to the culture medium at the desired

concentrations. The medium is replaced at regular intervals.

Endpoint Analysis:

Protein Quantification (TGF-β1, Collagen): Culture supernatants or tissue lysates are

collected. The concentrations of TGF-β1 and collagen are quantified using specific

Enzyme-Linked Immunosorbent Assays (ELISAs).

Gene Expression Analysis (Surfactant Proteins): RNA is extracted from the hPCLS, and

quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the

expression levels of surfactant protein genes.

Cell Isolation: Primary human AEC2s are isolated from normal lung tissue obtained from

surgical resections. The tissue is minced and subjected to enzymatic digestion (e.g., with

dispase, elastase, and DNase). The resulting cell suspension is filtered and purified using

density gradient centrifugation and magnetic-activated cell sorting (MACS) with antibodies

against specific AEC2 surface markers (e.g., EpCAM).

Cell Culture: Isolated AEC2s are cultured on coated plates (e.g., with Matrigel or collagen) in

a specialized medium (e.g., SAGM) to maintain their phenotype.

Treatment: Once the cells have adhered and formed a confluent monolayer, they are treated

with different concentrations of Buloxibutid or vehicle.
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Endpoint Analysis (EMT Markers): After the treatment period, RNA is extracted from the

cells. The expression of EMT-related transcription factors (e.g., SNAIL1, SNAIL2) is

quantified by qRT-PCR.

Cell Culture Setup: A transwell co-culture system is established. Primary human lung

fibroblasts are seeded in the bottom chamber of a culture plate. Primary human airway

epithelial cells are seeded on a microporous membrane insert, which is then placed in the

same well as the fibroblasts, allowing for paracrine signaling between the two cell types.

Myofibroblast Differentiation: To induce a fibrotic phenotype, the co-cultures can be

stimulated with TGF-β1.

Treatment: Buloxibutid is added to the culture medium at various concentrations.

Endpoint Analysis (Myofibroblast Markers): The fibroblasts in the bottom chamber are

analyzed for the expression of myofibroblast markers. This can be done through:

Immunofluorescence Staining: Cells are fixed and stained with antibodies against α-

smooth muscle actin (αSMA) and N-cadherin, followed by imaging with a fluorescence

microscope.

Western Blotting: Protein lysates from the fibroblasts are analyzed for the levels of αSMA

and N-cadherin.

Experimental Workflow Diagram
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Caption: Workflow for preclinical evaluation of Buloxibutid.

Clinical Development and Future Directions
Buloxibutid has undergone clinical evaluation for the treatment of IPF.

Phase 2a AIR Trial
The AIR trial was a Phase 2a, multi-center, open-label, single-arm study designed to assess

the safety and efficacy of Buloxibutid in patients with IPF.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1667663?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667663?utm_src=pdf-body
https://www.benchchem.com/product/b1667663?utm_src=pdf-body
https://www.benchchem.com/product/b1667663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial Detail Description

Official Title

A Phase 2, Multi-Centre, Open-Label, Single-

Arm Trial Investigating the Safety, Efficacy and

Pharmacokinetics of C21 in Subjects With

Idiopathic Pulmonary Fibrosis

ClinicalTrials.gov ID NCT04533022

Patient Population
Treatment-naïve patients with centrally

confirmed IPF

Intervention Buloxibutid 100 mg orally twice daily

Duration 36 weeks

Primary Efficacy Endpoint Change in Forced Vital Capacity (FVC)

Key Findings:

At 36 weeks, treatment with Buloxibutid resulted in an increase in FVC from baseline. In an

analysis of observed cases, FVC increased by an average of 216 mL. This is in contrast to

the expected decline in untreated patients.

Biomarker analysis showed a reduction in plasma TGF-β1 levels and an increase in plasma

MMP-13 levels, consistent with the proposed mechanism of action.

Buloxibutid was generally well-tolerated.

Phase 2b ASPIRE Trial
Building on the positive results of the AIR trial, the Phase 2b ASPIRE trial is currently

underway. This is a global, randomized, double-blind, placebo-controlled study to further

evaluate the efficacy and safety of Buloxibutid in IPF patients.
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Trial Detail Description

Official Title

A Trial to Evaluate Efficacy and Safety of

Buloxibutid in People With Idiopathic Pulmonary

Fibrosis (ASPIRE)

ClinicalTrials.gov ID NCT06588686

Study Design
Randomized, double-blind, placebo-controlled,

parallel-group, multicenter

Patient Population
IPF patients, either on stable licensed IPF

therapy or untreated

Intervention Arms Buloxibutid (two dose levels) or placebo

Duration 52 weeks

Primary Endpoint Change in FVC

Conclusion
Buloxibutid (C21) represents a promising novel therapeutic agent for the treatment of fibrotic

diseases, particularly IPF. Its unique mechanism of action, centered on the activation of the

protective AT2R, addresses key pathological processes in fibrosis, including the dysfunction of

alveolar epithelial cells, excessive pro-fibrotic signaling, and matrix deposition. The robust

preclinical data, coupled with the encouraging results from the Phase 2a clinical trial, provide a

strong rationale for its continued development. The ongoing Phase 2b ASPIRE trial will be

instrumental in further defining the clinical utility of Buloxibutid as a potential new standard of

care for patients with IPF. This technical guide provides a solid foundation for understanding

the scientific basis of Buloxibutid's anti-fibrotic properties and its potential to address a

significant unmet medical need.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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